3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride
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Overview
Description
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’-hydroxyacetophenone and corresponding aldehydes.
Condensation Reaction: These starting materials undergo a condensation reaction to form 2’-hydroxydihydrochalcones.
Oxidation: The flavanones are further oxidized to yield flavones.
Functionalization: The flavone core is then functionalized with ethyl, methoxy, and morpholinomethyl groups through various substitution reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone core to flavanones or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine (I2) and other strong oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized flavones, reduced flavanones, and substituted derivatives with altered functional groups .
Scientific Research Applications
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Anticancer Properties: The compound induces apoptosis in cancer cells by targeting specific kinases and receptor tyrosine kinases.
Comparison with Similar Compounds
Similar Compounds
3,5,4’-Trihydroxy-7-methoxyflavone: Known for its antioxidant activity.
3,5,8-Trihydroxy-7,4’-dimethoxyflavone: Exhibits anti-inflammatory properties.
5,4’-Dihydroxy-7-methoxyflavanone: Has potential anticancer effects.
Uniqueness
3-Ethyl-7-methoxy-8-(morpholinomethyl)flavone hydrochloride is unique due to its specific functional groups, which enhance its solubility, stability, and biological activity compared to other flavonoids .
Properties
CAS No. |
67238-81-7 |
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Molecular Formula |
C23H26ClNO4 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
3-ethyl-7-methoxy-8-(morpholin-4-ium-4-ylmethyl)-2-phenylchromen-4-one;chloride |
InChI |
InChI=1S/C23H25NO4.ClH/c1-3-17-21(25)18-9-10-20(26-2)19(15-24-11-13-27-14-12-24)23(18)28-22(17)16-7-5-4-6-8-16;/h4-10H,3,11-15H2,1-2H3;1H |
InChI Key |
UKGBQYPGJAHBNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCOCC3)OC)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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